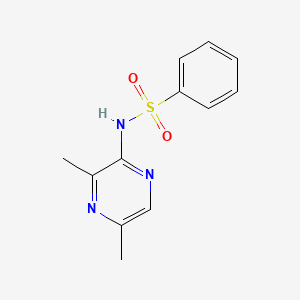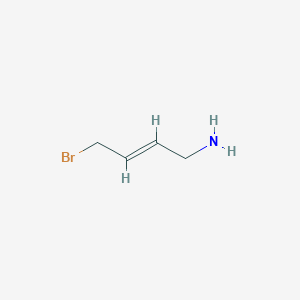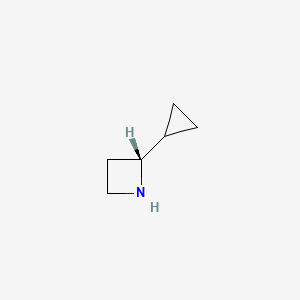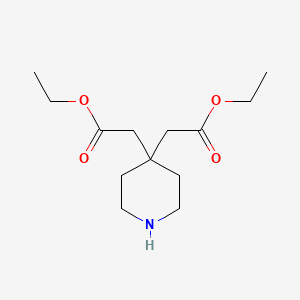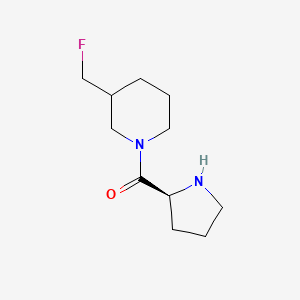
1-(L-Prolyl)-3-(fluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(L-Prolyl)-3-(fluoromethyl)piperidine is a synthetic organic compound that combines the structural features of L-proline and piperidine with a fluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with L-proline and piperidine as the primary starting materials.
Coupling Reaction: The L-proline derivative is then coupled with the fluoromethylated piperidine under appropriate conditions, often involving the use of coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: 1-(L-Prolyl)-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
1-(L-Prolyl)-3-(fluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of neuroprotective agents and enzyme inhibitors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including peptides and macrocycles.
Biological Studies: The compound is used in studies related to enzyme activity and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, or protein-protein interactions.
相似化合物的比较
1-(L-Prolyl)-3-(fluoromethyl)piperidine can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of the fluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
属性
分子式 |
C11H19FN2O |
|---|---|
分子量 |
214.28 g/mol |
IUPAC 名称 |
[3-(fluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2/t9?,10-/m0/s1 |
InChI 键 |
KBSGWAWYGIIJHZ-AXDSSHIGSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)CF |
规范 SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


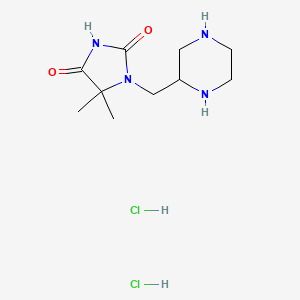
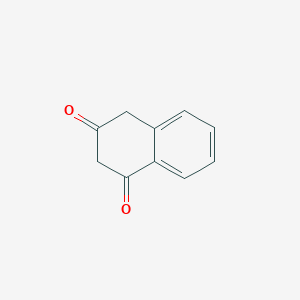
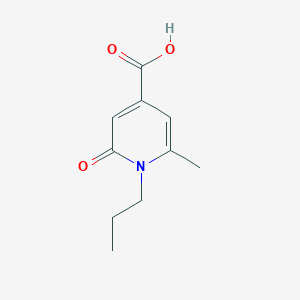
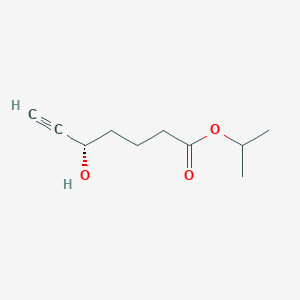
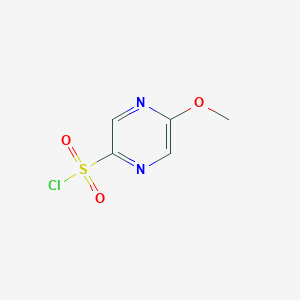
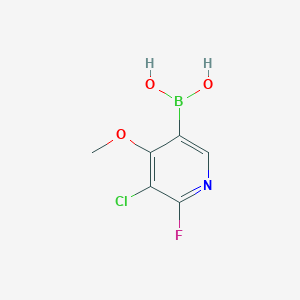
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
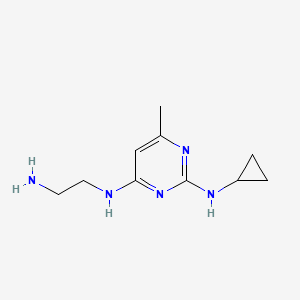
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
